
trans-2-Phenylcyclobutane-1-carboxylic acid
Vue d'ensemble
Description
“trans-2-Phenylcyclobutane-1-carboxylic acid” (CAS# 107841-64-5) is a research chemical used for organic synthesis and other chemical processes . It has a molecular weight of 176.21 and a molecular formula of C11H12O2 .
Molecular Structure Analysis
The compound has a canonical SMILES string representation ofC1CC(C1C2=CC=CC=C2)C(=O)O . It has 13 heavy atoms, 2 hydrogen bond acceptors, and 1 hydrogen bond donor . The topological polar surface area is 37.3Ų . Chemical Reactions Analysis
While specific chemical reactions involving “trans-2-Phenylcyclobutane-1-carboxylic acid” are not available, cyclobutane derivatives are known to undergo various reactions. For instance, they can participate in photoisomerization , and can be involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a covalently-bonded unit count of 1, a rotatable bond count of 2, and an XLogP3 of 2.2 . It is canonicalized and has an exact mass of 176.083729621 .Applications De Recherche Scientifique
Diagnostic Applications in Prostate Cancer
trans-2-Phenylcyclobutane-1-carboxylic acid, as part of the compound anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), has shown significant value in the diagnosis of recurrent prostate carcinoma. A meta-analysis revealed that 18F-FACBC PET/CT demonstrated an 87% pooled sensitivity and 66% pooled specificity, making it a promising non-invasive, metabolic imaging technique for identifying prostate carcinoma relapse (Ren et al., 2016). Similarly, a systematic review and meta-analysis supported the efficacy of 18F-FACBC PET/CT in detecting primary and recurrent prostate cancer, highlighting its potential in clinical practice, especially for evaluating the prostatic bed in recurrent cases (Laudicella et al., 2019).
Biomarker in Tobacco and Cancer Research
In the context of tobacco and cancer research, metabolites of carcinogens, including those related to trans-2-Phenylcyclobutane-1-carboxylic acid, have been quantified in the urine of smokers. These biomarkers, such as trans,trans-muconic acid (tt-MA) and S-phenylmercapturic acid, derived from benzene, are critical for understanding the exposure and metabolic pathways related to carcinogenesis in tobacco users (Hecht, 2002).
Understanding Biocatalyst Inhibition
In biotechnological applications, the inhibitory effects of carboxylic acids, including trans-2-Phenylcyclobutane-1-carboxylic acid, on microbes like Escherichia coli and Saccharomyces cerevisiae have been explored. These acids can become inhibitory at concentrations lower than the desired yield and titer, affecting the production of biorenewable chemicals. Understanding the impact of these acids on cell membrane damage and internal pH decrease is crucial for developing metabolic engineering strategies to improve microbial robustness (Jarboe et al., 2013).
Potential in Cancer Therapy
Retinoids, related to the chemical structure and reactivity of trans-2-Phenylcyclobutane-1-carboxylic acid, have shown promise in cancer therapy. The antitumor effects of retinoids, particularly all-trans retinoic acid (an active metabolite related to this compound class), have been noted in a variety of tumor-cell lines, and significant clinical responses have been observed in conditions like acute promyelocytic leukemia, cutaneous T-cell malignancies, and dermatologic malignancies. The potential of retinoids in oncologic therapeutic applications underscores the importance of understanding the molecular mechanisms and therapeutic targets of compounds within this class (Smith et al., 1992).
Propriétés
IUPAC Name |
(1R,2R)-2-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUABLWSVGNGV-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Phenylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



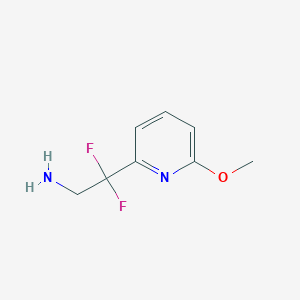
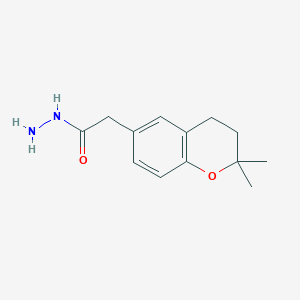

![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)

![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)

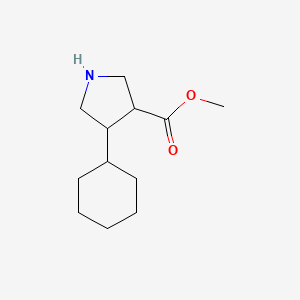
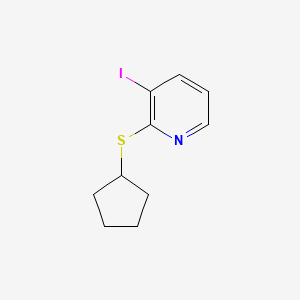
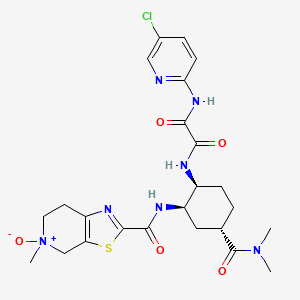
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)